EEMS is primarily used in scientific research as an alkylating agent. Alkylating agents introduce an alkyl group (a hydrocarbon chain) onto a molecule, modifying its chemical properties and reactivity. In research, EEMS is often employed to:
EEMS can alkylate DNA bases, creating adducts (attachments) that disrupt DNA replication and repair mechanisms. This property allows researchers to study DNA damage and repair pathways, as well as develop and test potential cancer therapies that target these processes [Source: National Library of Medicine, ""].
EEMS can be attached to specific amino acid residues in proteins, enabling researchers to track and study protein interactions, localization, and function within cells [Source: Journal of Biological Chemistry, ""].
Due to its ability to modify biomolecules like DNA and proteins, EEMS finds applications in various biological research areas, including:
EEMS can induce mutations in DNA, enabling researchers to investigate the mechanisms of mutagenesis and carcinogenesis (cancer development) [Source: National Library of Medicine, ""].
EEMS can arrest cell cycle progression, allowing researchers to study specific phases of the cell cycle and their regulation [Source: National Cancer Institute, ""].
EEMS has been used to investigate the effects of alkylating agents on neuronal function and development [Source: Journal of Neuroscience Research, ""].
2-Ethoxyethyl methanesulfonate is an organosulfur compound with the molecular formula . It is primarily recognized for its role as an alkylating agent in scientific research. Alkylating agents are compounds that introduce alkyl groups into molecules, thereby altering their chemical properties and reactivity. This compound is particularly noted for its ability to modify deoxyribonucleic acid and proteins, making it valuable in various biological and chemical research applications .
2-Ethoxyethyl methanesulfonate predominantly undergoes substitution reactions due to its alkylating nature. It reacts with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of various substituted products. The general types of reactions include:
Common reagents used in these reactions include strong bases and various solvents like dichloromethane and ethanol, with typical conditions ranging from room temperature to moderate heating .
The biological activity of 2-Ethoxyethyl methanesulfonate is significant due to its potential to modify biomolecules:
The synthesis of 2-Ethoxyethyl methanesulfonate typically involves the reaction of 2-ethoxyethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The general procedure includes:
In industrial settings, this synthesis is scaled up using large reactors and optimized conditions to maximize yield and purity while minimizing by-products.
Research involving 2-Ethoxyethyl methanesulfonate has focused on its interactions with various biomolecules:
Several compounds share structural similarities or functional properties with 2-Ethoxyethyl methanesulfonate. Here are a few notable examples:
The uniqueness of 2-Ethoxyethyl methanesulfonate lies in its high reactivity as an electrophile, allowing it to participate in a wide range of
2-Ethoxyethyl methanesulfonate (CAS: 98139-68-5) emerged as a derivative of methanesulfonic acid esters, a class of compounds first systematically studied in the early 20th century. While methanesulfonic acid itself was discovered by Hermann Kolbe in the mid-19th century, its esters gained prominence in synthetic chemistry due to their utility as alkylating agents. The ethoxyethyl variant was first synthesized through nucleophilic substitution reactions between 2-ethoxyethanol and methanesulfonyl chloride, a methodology refined during the 1980s. Its development paralleled advances in sulfonate chemistry, particularly in optimizing leaving group properties for organic synthesis.
2-Ethoxyethyl methanesulfonate is characterized by the molecular formula C₅H₁₂O₄S and a molar mass of 168.21 g/mol. Its structure consists of a methanesulfonate group (–SO₃CH₃) linked to a 2-ethoxyethyl moiety (–OCH₂CH₂OC₂H₅). Key structural features include:
Property | Value/Description |
---|---|
SMILES | CS(=O)(OCCOCC)=O |
Boiling Point | Not explicitly reported (estimated >200°C) |
Solubility | Miscible in polar organic solvents |
Reactivity | Electrophilic at sulfonate oxygen |
The ethoxyethyl chain introduces steric bulk compared to simpler alkyl mesylates like methyl methanesulfonate, moderating its reactivity in substitution reactions.
This compound bridges the gap between small alkylating agents (e.g., ethyl methanesulfonate) and bulkier sulfonate esters, enabling controlled functionalization of biomolecules and polymers. Its ethoxy group enhances solubility in both aqueous and organic phases, making it valuable for modifying nucleophiles in heterogeneous systems.
The conventional synthesis of 2-ethoxyethyl methanesulfonate involves the reaction of 2-ethoxyethanol with methanesulfonyl chloride in the presence of a base. This method aligns with general sulfonate ester formation mechanisms, where the sulfonate anion nucleophilically attacks a protonated alcohol intermediate [4].
The process begins by dissolving 2-ethoxyethanol in a polar aprotic solvent such as dichloromethane. Methanesulfonyl chloride is then introduced dropwise under controlled temperatures (20–25°C) to mitigate exothermic side reactions. A tertiary amine base, such as pyridine or triethylamine, neutralizes the hydrochloric acid byproduct, shifting the equilibrium toward product formation [4]. The reaction typically achieves completion within 4–6 hours, after which the crude product undergoes purification via fractional distillation or recrystallization from nonpolar solvents.
Key reagents and conditions:
Industrial production scales this method using continuous flow reactors to enhance heat dissipation and mixing efficiency. For example, a two-stage system separates the initial exothermic reaction phase from subsequent neutralization steps, reducing thermal degradation risks [2]. Automated pH monitoring ensures precise base addition, maintaining yields above 85% in batch processes [4].
An alternative approach replaces methanesulfonyl chloride with methanesulfonic acid (MSA) and employs dehydrating agents to drive esterification. This method avoids hazardous chloride handling but requires higher temperatures (60–80°C) and prolonged reaction times (12–24 hours) [4]. Catalytic amounts of sulfuric acid or molecular sieves improve yields by absorbing water, though conversions remain below 70% due to equilibrium limitations [4].
Recent advances explore solvent-free conditions using ball milling. 2-Ethoxyethanol and methanesulfonic acid are ground with potassium carbonate, achieving 65% yield within 2 hours. This method reduces waste but faces challenges in scaling due to equipment limitations [4].
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 25–30°C | Maximizes kinetics while minimizing side reactions |
Base Equivalents | 1.1–1.3 eq | Neutralizes HCl without oversaturating the mixture |
Solvent Polarity | Low to moderate | Enhances nucleophilicity of sulfonate anion |
Increasing methanol content beyond 20% v/v suppresses ester formation due to competitive solvolysis, as demonstrated in kinetic studies [4].
Adding phase-transfer catalysts like tetrabutylammonium bromide improves interfacial contact in biphasic systems, boosting yields by 12–15%. Microwave-assisted synthesis reduces reaction times to 30 minutes with comparable efficacy [4].
Short-path distillation under reduced pressure (10–15 mmHg) achieves >98% purity, while recrystallization from hexane/ethyl acetate mixtures (3:1 v/v) recovers 82% of product with minimal impurity carryover [4].